molecular formula C9H13NO B3394951 2-ethyl-3-methoxyaniline CAS No. 114274-16-7

2-ethyl-3-methoxyaniline

Cat. No.: B3394951
CAS No.: 114274-16-7
M. Wt: 151.21 g/mol
InChI Key: CPOCGYDOJFYGJQ-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxyaniline hydrochloride is an aniline derivative with the CAS Number 114274-15-6 and a molecular formula of C9H14ClNO . It is offered as a research chemical strictly for laboratory investigations. Aniline derivatives with methoxy and alkyl substituents, such as 3-methoxyaniline, are utilized in scientific research to study intermolecular interactions, including hydrogen bonding and dipole-dipole forces, within binary liquid mixtures . These studies are critical for understanding the physicochemical behavior of liquid mixtures, which has applications in the development of theories for the liquid state and in the design of industrial processes . Researchers can employ this compound as a building block in organic synthesis or as a model compound in thermodynamic studies. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-ethyl-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOCGYDOJFYGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556031
Record name 2-Ethyl-3-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114274-16-7
Record name 2-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethyl 3 Methoxyaniline and Analogues

Classical Strategies for Aromatic Amine Synthesis

Classical methods for the synthesis of aromatic amines have been refined over more than a century and remain highly relevant in both academic and industrial settings due to their reliability and scalability.

The reduction of a nitro group to an amine is one of the most fundamental and widely used methods for preparing aromatic amines. For the synthesis of 2-ethyl-3-methoxyaniline, this would involve the reduction of the corresponding nitroaromatic precursor, 2-ethyl-3-methoxynitrobenzene. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, cost, and environmental impact.

Commonly used methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is often clean and efficient, producing water as the only byproduct. Another prevalent approach is the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl). These methods are robust and effective for a wide range of nitroaromatic compounds. More recently, transfer hydrogenation using reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst has gained popularity as a safer alternative to gaseous hydrogen.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing SystemAdvantagesDisadvantages
Catalytic Hydrogenation (H₂, Pd/C)High efficiency, clean byproducts (water)Requires specialized pressure equipment, potential for catalyst poisoning
Metal/Acid (Fe/HCl, Sn/HCl)Cost-effective, widely applicableGenerates significant metallic waste, harsh acidic conditions
Transfer Hydrogenation (Hydrazine, Pd/C)Avoids the use of gaseous hydrogen, milder conditionsHydrazine is toxic, may have substrate compatibility issues
Sodium Borohydride (NaBH₄)Milder reducing agent, good functional group toleranceCan be less reactive for some nitroarenes, requires a catalyst

Direct amination of an aromatic ring to introduce an amino group is challenging. However, nucleophilic aromatic substitution (SNAAr) reactions can be employed if the aromatic ring is sufficiently activated by electron-withdrawing groups. For a precursor to this compound, such as a halogenated derivative (e.g., 1-chloro-2-ethyl-3-methoxybenzene), direct amination with ammonia (B1221849) or an ammonia equivalent is generally difficult due to the electron-donating nature of the ethyl and methoxy (B1213986) groups.

A more common classical approach is the Hofmann rearrangement of a primary amide or the Curtius rearrangement of an acyl azide. These reactions involve the conversion of a carboxylic acid derivative into an amine with the loss of one carbon atom. For instance, 2-ethyl-3-methoxybenzoic acid could be converted to its corresponding amide and then subjected to the Hofmann rearrangement to yield this compound.

Modern Catalytic Approaches to this compound Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of aromatic amines, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. For the synthesis of this compound, a suitable precursor would be an aryl halide such as 1-bromo-2-ethyl-3-methoxybenzene, which would be coupled with an ammonia equivalent or a protected amine. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed.

Table 2: Key Components of Buchwald-Hartwig Amination

ComponentFunctionExamples
Palladium PrecursorThe active catalyst sourcePd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the catalyst and facilitates the reactionBuchwald ligands (e.g., XPhos, SPhos), Josiphos ligands
BaseActivates the amine and facilitates reductive eliminationNaOt-Bu, K₃PO₄, Cs₂CO₃
Amine SourceProvides the nitrogen atom for the new C-N bondAmmonia, benzophenone (B1666685) imine, primary or secondary amines

Copper-catalyzed amination reactions, such as the Ullmann condensation, represent an older but still valuable method for C-N bond formation. The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. These newer methods often employ ligands such as 1,10-phenanthroline (B135089) or various diamines to facilitate the catalytic cycle. Similar to the palladium-catalyzed approach, a halogenated precursor like 1-iodo-2-ethyl-3-methoxybenzene would be reacted with an amine source in the presence of a copper catalyst and a base.

Direct C-H amination is an emerging and highly attractive strategy for the synthesis of aromatic amines as it avoids the need for pre-functionalized starting materials like aryl halides. This approach involves the direct conversion of a C-H bond on the aromatic ring into a C-N bond. While significant progress has been made in this field, the regioselective amination of a specific C-H bond in a molecule with multiple potential reaction sites, such as a precursor to this compound, remains a significant challenge. The directing group ability of the substituents on the ring plays a crucial role in determining the site of amination. For a substrate like 1-ethyl-2-methoxybenzene, directing the amination to the desired position to form this compound would require a catalyst system with high regioselectivity, which is an active area of research.

Regioselective Functionalization Strategies

The precise placement of substituents on the aniline (B41778) ring is paramount in the synthesis of this compound. Regioselective functionalization strategies are therefore critical to achieving the desired isomer and avoiding the formation of complex product mixtures.

Ortho-Directed Metallation and Functionalization Adjacent to Amine/Methoxy Groups

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity in aromatic substitution. wikipedia.org This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. wikipedia.orgharvard.edu Both the amino and methoxy groups can act as DMGs, although their directing abilities can vary.

In the context of synthesizing this compound, a plausible strategy would involve the protection of the amine group, for instance, through acetylation, to prevent side reactions and to modulate its directing effect. The methoxy group can then direct the lithiation to the C2 position. wikipedia.org Subsequent reaction with an electrophile, such as an ethylating agent, would introduce the ethyl group at the desired location. The choice of the organolithium reagent and reaction conditions is crucial to ensure high regioselectivity and yield. wikipedia.orgnih.gov For instance, the use of a hindered base can favor deprotonation at the less sterically hindered ortho position. strath.ac.uk

It is important to note that the interplay between the directing effects of the methoxy group and the protected amine group can be complex. The specific protecting group employed and the reaction conditions can influence which ortho position is preferentially metalated. wikipedia.orgnih.gov

Sequential Introduction of Ethyl and Methoxy Substituents on Benzene (B151609) Ring

An alternative approach involves the stepwise introduction of the ethyl and methoxy groups onto a benzene precursor. This strategy requires careful planning to ensure the correct substitution pattern. For example, one could start with a material that already contains one of the substituents and then introduce the second.

A potential synthetic route could begin with 3-methoxyaniline. The introduction of the ethyl group at the C2 position would then be the key challenge. Friedel-Crafts alkylation could be considered, but this reaction is often difficult to control and can lead to a mixture of isomers and polyalkylation products. masterorganicchemistry.com

A more controlled approach might involve a multi-step sequence. For instance, a formyl group could be introduced at the C2 position of a protected 3-methoxyaniline derivative. This could potentially be achieved through a Vilsmeier-Haack or a similar formylation reaction. The formyl group can then be converted to an ethyl group through a sequence of reactions, such as a Wittig reaction followed by hydrogenation.

Another strategy could start from a precursor like 2-ethylaniline (B167055). The introduction of a methoxy group at the C3 position would then be the primary objective. This could potentially be achieved through a sequence involving nitration, reduction, diazotization, and subsequent substitution with a methoxy group, although controlling the regioselectivity of the initial nitration step would be critical.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. psu.edu Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. In the synthesis of this compound, strategies that minimize the formation of byproducts are favored. For example, catalytic methods are often more atom-economical than stoichiometric reactions. psu.edu

The E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process by considering the total amount of waste generated per kilogram of product. rsc.org A lower E-factor indicates a more environmentally friendly process. For the synthesis of this compound, minimizing the use of solvents, reagents, and purification steps is crucial to achieving a low E-factor.

Green Chemistry Metric Description Relevance to this compound Synthesis
Atom Economy A measure of the mass of atoms from the reactants that are incorporated into the final product. Synthetic routes with fewer steps and the use of catalytic rather than stoichiometric reagents will generally have a higher atom economy.
E-Factor The ratio of the mass of waste generated to the mass of the desired product. Minimizing solvent usage, by-product formation, and the need for extensive purification will lead to a lower E-Factor.

Solvent-Free and Aqueous Medium Reactions

The use of organic solvents is a major contributor to the environmental impact of many chemical processes. Therefore, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry. univ-ouargla.dzjocpr.com

Reactions in aqueous media are also highly desirable from a green chemistry perspective. Water is a non-toxic, inexpensive, and readily available solvent. While many organic reactions are not compatible with water, the development of water-soluble catalysts and surfactants can enable reactions to be carried out in an aqueous environment.

Process Optimization and Scale-Up Research for Industrial Relevance

For a synthetic route to be industrially viable, it must be optimized for efficiency, safety, and cost-effectiveness. This involves a detailed study of reaction parameters and the development of a scalable process.

Process optimization for the synthesis of aniline derivatives often involves the use of continuous flow reactors. acs.orgresearchgate.net These systems offer several advantages over traditional batch processing, including better temperature control, improved safety, and higher throughput. acs.org For a reaction like nitration, which is often a key step in aniline synthesis and can be highly exothermic, a microreactor can significantly enhance safety by providing a high surface-area-to-volume ratio for efficient heat dissipation. acs.org

The optimization of reaction parameters such as temperature, pressure, catalyst loading, and residence time is crucial for maximizing yield and minimizing by-product formation. researchgate.netrsc.org For example, in a continuous flow hydrogenation process, adjusting the flow rate can optimize the residence time of the reactants in the catalytic zone, leading to complete conversion. researchgate.net

The table below summarizes key considerations for the process optimization and scale-up of aniline derivative synthesis.

Parameter Optimization Goal Example
Temperature Maximize reaction rate and selectivity, while ensuring thermal stability. In a nitration reaction, precise temperature control is critical to prevent runaway reactions and the formation of undesired byproducts. acs.org
Pressure Enhance reaction rates, particularly in gas-liquid reactions. In catalytic hydrogenation, increasing hydrogen pressure can improve the rate of reduction.
Catalyst Loading Minimize catalyst usage while maintaining high conversion rates. Optimizing the amount of a palladium catalyst in a hydrogenation reaction to reduce costs without compromising efficiency.
Residence Time Ensure complete reaction without promoting side reactions. In a continuous flow system, adjusting the flow rate to achieve the optimal time the reactants spend in the reactor. researchgate.net
Solvent Minimize environmental impact and facilitate product isolation. Choosing a solvent that is easily recycled or is environmentally benign, such as water or a supercritical fluid.

The development of a robust and scalable synthesis for this compound is essential for its application in various industrial sectors. By integrating principles of regioselective synthesis, green chemistry, and process optimization, chemists can devise efficient and sustainable routes to this important chemical compound.


Chemical Reactivity and Derivatization of 2 Ethyl 3 Methoxyaniline

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic and steric effects of the substituents.

Influence of Ethyl and Methoxy (B1213986) Groups on Regioselectivity and Reactivity

In 2-ethyl-3-methoxyaniline, the amino group (-NH2) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. The methoxy group (-OCH3) is also an activating ortho, para-director for similar reasons, though its activating effect is less pronounced than that of the amino group. The ethyl group (-CH2CH3) is a weak activating group that directs ortho and para through an inductive effect.

The positions ortho and para to the strongly activating amino group are C1, C3, and C5. The positions ortho and para to the methoxy group are C2 and C4. The ethyl group at C2 further influences the electron distribution. The cumulative effect of these groups suggests that the positions most susceptible to electrophilic attack would be those most activated by the synergistic effects of these substituents and least sterically hindered.

Predicting the precise outcome of electrophilic substitution on this compound is complex. The powerful ortho, para-directing influence of the amino group would likely dominate, favoring substitution at the C4 and C6 positions. However, the C2 position is sterically hindered by the adjacent ethyl group. The C6 position is para to the amino group and ortho to the methoxy group, making it a highly probable site for substitution. The C4 position is para to the methoxy group and meta to the amino group, also representing a potential site of reaction.

Nitration Studies and Isomer Distribution

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic due to the basic nature of the amino group. byjus.com The amino group can be protonated to form an anilinium ion (-NH3+), which is a meta-directing and deactivating group. This can lead to the formation of a significant amount of the meta-nitro product. byjus.com To achieve selective para-nitration, the amino group is often protected by acetylation to form an acetanilide. This moderates the activating effect of the amino group and sterically hinders the ortho positions, favoring para-substitution. libretexts.org

In the case of this compound, nitration would likely yield a mixture of isomers. Without experimental data, the exact distribution is speculative. However, considering the directing effects, the major products would be expected to be 4-nitro-2-ethyl-3-methoxyaniline and 6-nitro-2-ethyl-3-methoxyaniline, assuming the reaction is carried out under conditions that minimize anilinium ion formation.

Predicted Nitration Products of this compound

Product NamePosition of Nitro GroupPredicted Major/Minor
4-nitro-2-ethyl-3-methoxyanilineC4Major
6-nitro-2-ethyl-3-methoxyanilineC6Major
5-nitro-2-ethyl-3-methoxyanilineC5Minor

Halogenation Reactions and Substituent Effects

The halogenation of anilines is typically a very fast reaction due to the strong activation of the aromatic ring by the amino group. byjus.com With bromine water, aniline (B41778) reacts to form 2,4,6-tribromoaniline. byjus.com To achieve mono-substitution, the reactivity of the aniline must be attenuated, often by acetylation of the amino group. youtube.com

For this compound, direct halogenation would likely lead to polysubstitution. To control the reaction and obtain a monosubstituted product, protection of the amino group would be necessary. The regioselectivity would be governed by the combined directing effects of the substituents, with substitution anticipated primarily at the C4 and C6 positions.

Sulfonation and Acylation Reactions

Sulfonation of anilines with concentrated sulfuric acid typically yields the para-substituted product, sulfanilic acid. byjus.com The reaction proceeds via the formation of anilinium hydrogen sulfate, which upon heating rearranges to the thermodynamically more stable para-aminobenzenesulfonic acid. For this compound, sulfonation would be expected to yield 4-amino-3-ethyl-2-methoxybenzenesulfonic acid as the major product.

Friedel-Crafts acylation and alkylation reactions are generally not successful with anilines because the amino group, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl3). This deactivates the ring towards electrophilic substitution. chemistrysteps.com To carry out these reactions, the amino group must first be protected, typically by acetylation. Following the reaction, the protecting group can be removed by hydrolysis.

Reactions Involving the Amine Functionality

The amine group of this compound is a key site for a variety of chemical transformations, including alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation of anilines can be achieved using various alkylating agents, such as alkyl halides or alcohols. nih.govacs.orgresearchgate.netnih.govsemanticscholar.org The reaction with alkyl halides often leads to polyalkylation, but conditions can be optimized to favor monoalkylation. Catalytic methods using alcohols as alkylating agents offer a greener alternative. acs.orgnih.gov

N-acylation of anilines is a common reaction used for the protection of the amino group or for the synthesis of amides. libretexts.org Acylating agents such as acid chlorides or anhydrides react readily with the amino group in the presence of a base. For this compound, N-acylation would proceed straightforwardly to yield the corresponding N-acyl derivative. This modification is crucial for controlling the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.

Formation of Imines and Schiff Bases from the Amino Group

The primary amino group of this compound serves as a potent nucleophile, readily reacting with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis, providing a pathway to molecules with a carbon-nitrogen double bond (-C=N-).

The formation of a Schiff base from this compound proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms an unstable intermediate known as a carbinolamine or hemiaminal. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

The general reaction can be summarized as follows:


Figure 1: General reaction scheme for the formation of a Schiff base from this compound and a generic aldehyde/ketone.


The substituents on the aromatic ring of this compound influence this reaction. The methoxy and ethyl groups are electron-donating, which increases the nucleophilicity of the amino group, potentially accelerating the initial addition step. However, the ortho-ethyl group may introduce some steric hindrance, which could slow down the reaction rate depending on the size of the reacting carbonyl compound.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions, Azo Coupling)

The primary aromatic amino group of this compound can be converted into a highly versatile diazonium salt through a process called diazotization. This reaction involves treating the aniline derivative with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The resulting 2-ethyl-3-methoxybenzenediazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of the dinitrogen molecule (N₂). This allows for the substitution of the diazonium group with a wide array of nucleophiles in subsequent transformations.

Sandmeyer Reactions

The Sandmeyer reaction is a classic transformation of aryl diazonium salts that utilizes copper(I) salts as catalysts to introduce various substituents onto the aromatic ring. libretexts.orgresearchgate.netresearchgate.net For the 2-ethyl-3-methoxybenzenediazonium salt, this provides a reliable method to synthesize a range of derivatives. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. researchgate.net

Key Sandmeyer reactions applicable to the diazonium salt of this compound include:

Chlorination: Using copper(I) chloride (CuCl) to yield 1-chloro-2-ethyl-3-methoxybenzene.

Bromination: Using copper(I) bromide (CuBr) to yield 1-bromo-2-ethyl-3-methoxybenzene.

Cyanation: Using copper(I) cyanide (CuCN) to produce 2-ethyl-3-methoxybenzonitrile.

The general scheme for these transformations is shown below:


Figure 2: Sandmeyer reactions of diazotized this compound.


Azo Coupling

Aryl diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols or other anilines. This reaction, known as azo coupling, results in the formation of highly colored azo compounds, which are widely used as dyes. nih.gov The 2-ethyl-3-methoxybenzenediazonium ion would react with an electron-rich coupling partner, typically at the para position to the activating group to minimize steric hindrance, forming an azo linkage (-N=N-). For example, coupling with phenol (B47542) would yield 4-((2-ethyl-3-methoxyphenyl)diazenyl)phenol.

Transformations of the Methoxy Group

Demethylation Strategies

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage that can be cleaved to reveal a hydroxyl group (-OH), converting the methoxyaniline derivative into a phenol. This transformation, known as demethylation or ether cleavage, typically requires harsh reaction conditions. Several reagents are commonly employed for the cleavage of aryl methyl ethers.

Reagent ClassSpecific Reagent(s)General Conditions
Lewis Acids Boron tribromide (BBr₃)Often used in a 1:1 stoichiometric ratio in an inert solvent like dichloromethane. It is a highly effective and common reagent for this purpose. researchgate.netnih.gov
Brønsted Acids Hydrobromic acid (HBr), Hydroiodic acid (HI)Typically requires high concentrations and elevated temperatures (reflux). tandfonline.com
Nucleophilic Reagents Thiolates (e.g., sodium isopropyl thiolate)Requires a strong nucleophile to attack the methyl group in an SN2 reaction, often in a polar aprotic solvent like DMF at high temperatures. researchgate.netnih.gov
Other Reagents Magnesium Iodide (MgI₂)Can be used under solvent-free conditions for selective demethylation. nih.gov

The choice of reagent depends on the presence of other functional groups in the molecule. For this compound, the amino group would likely be protonated under strong acid conditions, which could affect the reaction. Lewis acid-mediated or nucleophilic methods might offer greater selectivity.

Rearrangement Reactions (if applicable)

Rearrangement reactions involving a simple methoxy group directly attached to an aromatic ring are not common. The most well-known rearrangement for aryl ethers is the Claisen rearrangement. However, this reaction is specific to allyl aryl ethers and involves a tandfonline.comtandfonline.com-sigmatropic rearrangement upon heating. libretexts.org Since this compound contains a methyl ether, not an allyl ether, it does not undergo the Claisen rearrangement. Therefore, this type of rearrangement is not applicable to the methoxy group in this specific compound.

Oxidative and Reductive Transformations of the Aromatic Ring

Electrochemical Oxidation Studies and Potentials

The electrochemical oxidation of anilines is a process that involves the removal of electrons from the molecule, typically initiating at the nitrogen atom of the amino group. The ease of this oxidation is quantified by the oxidation potential; a lower potential indicates that the compound is more easily oxidized. The substituents on the aromatic ring have a significant electronic effect on this potential.

The following table presents the measured oxidation potentials for aniline and its derivatives with methoxy and ethyl substituents. The potentials are given in volts (V) versus a reference electrode.

CompoundSubstituent(s)Position(s)Oxidation Potential (V)
Aniline-H-0.880
2-Ethylaniline (B167055)-C₂H₅ortho0.835
3-Ethylaniline (B1664132)-C₂H₅meta0.832
2-Methoxyaniline-OCH₃ortho0.712
3-Methoxyaniline-OCH₃meta0.813

Data sourced from a study on the oxidation potentials of substituted anilines. benthamopen.com

From the data, it is evident that both ethyl and methoxy groups lower the oxidation potential compared to unsubstituted aniline, confirming their electron-donating nature. The methoxy group in the ortho position has a particularly strong effect, lowering the potential significantly to 0.712 V. The ethyl group has a more modest effect.

For this compound, the combined electron-donating effects of the ortho-ethyl and meta-methoxy groups would be expected to result in an oxidation potential lower than that of aniline (0.880 V). It would likely be in the range of the potentials observed for 3-ethylaniline (0.832 V) and 3-methoxyaniline (0.813 V), but the cumulative effect could push it slightly lower than these individual values. The oxidation process for anilines can be complex, often leading to the formation of radical cations which can then undergo further reactions, including polymerization to form polyaniline-type structures. acs.org

Catalytic Hydrogenation of the Aromatic Nucleus

The catalytic hydrogenation of the aromatic nucleus of anilines is a well-established transformation that yields the corresponding cyclohexylamine (B46788) derivatives. This reaction typically requires the use of transition metal catalysts, with ruthenium and rhodium often demonstrating high efficacy. The hydrogenation of this compound to produce 2-ethyl-3-methoxycyclohexylamine is an expected reaction, though specific conditions and yields are not documented in the available literature.

The general reaction proceeds as follows:

Reaction Scheme:

Catalysts and Conditions: Supported ruthenium catalysts, such as ruthenium on carbon (Ru/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃), are frequently employed for the hydrogenation of anilines. These reactions are often conducted at elevated temperatures and pressures to overcome the aromaticity of the benzene (B151609) ring. The choice of solvent can also influence the reaction, with water and various organic solvents being utilized.

Expected Outcomes and Selectivity: While the primary product is expected to be 2-ethyl-3-methoxycyclohexylamine, the formation of byproducts is possible. One common side reaction is the formation of dicyclohexylamines through the condensation of two cyclohexylamine molecules. The reaction conditions, particularly temperature and catalyst choice, can be optimized to enhance the selectivity for the desired primary amine. For instance, the use of lithium-modified ruthenium catalysts has been shown to improve selectivity in the hydrogenation of other substituted anilines.

Illustrative Data on Catalytic Hydrogenation of Substituted Anilines:

SubstrateCatalystSolventTemperature (°C)Pressure (psig)Yield of Cyclohexylamine Derivative (%)
m-XylylenediamineSupported RutheniumWater75-1301000-1500High
ToluidineLiOH-modified Ru/CNTNot specifiedNot specifiedNot specifiedImproved selectivity

Stereoselective Reactions and Chiral Derivatives

The structure of this compound does not inherently possess a chiral center. However, the potential for stereoselectivity arises in reactions that could introduce a new stereocenter or in the synthesis of chiral derivatives.

Potential for Chirality: The ethyl group at the C2 position does not have a chiral carbon. However, derivatization of the amine or reactions involving the aromatic ring could potentially create a chiral molecule. For instance, if a reaction were to introduce a substituent at the alpha-position of the ethyl group, a new stereocenter would be formed.

Stereoselective Synthesis of Chiral Anilines: While specific stereoselective reactions involving this compound are not reported, there are general methodologies for the synthesis of chiral anilines. One such approach involves the enantiospecific coupling of alkylboronic esters with aryl hydrazines, which proceeds without a transition metal catalyst. This method allows for the synthesis of ortho- and para-substituted chiral anilines with high enantiospecificity.

Another approach could involve a catalyst-free, visible-light-driven annulation reaction between an N,N-disubstituted aniline and an alkene to produce substituted tetrahydroquinolines with complete diastereoselectivity. While this applies to tertiary amines, it highlights a pathway for creating stereocenters in aniline derivatives.

Given the lack of specific research on this compound, the exploration of its stereoselective reactions and the synthesis of its chiral derivatives remains an area for future investigation. The principles established for other substituted anilines suggest that such transformations are feasible and could lead to novel chiral compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Methoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The structural analysis of aniline (B41778) derivatives is greatly informed by ¹H and ¹³C NMR spectroscopy. For the related compound N-ethyl-3-methoxyaniline, specific chemical shifts and coupling constants have been reported, providing a blueprint for its structural confirmation. rsc.org

In the ¹H NMR spectrum, recorded in CDCl₃, the aromatic protons appear in distinct regions, with their splitting patterns revealing their positions relative to one another. The ethyl and methoxy (B1213986) protons also show characteristic signals. rsc.org The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom in the molecule, including those in the aromatic ring and the alkyl substituents. rsc.orglibretexts.org The chemical shift values are influenced by the electronic effects of the amino, ethyl, and methoxy groups. libretexts.orgresearchgate.net

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-ethyl-3-methoxyaniline in CDCl₃ rsc.org

Nucleus Atom Position / Group Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
¹H Aromatic (CH) 7.10 dd, J=7.9, 1.4
Aromatic (CH) 6.59 dd, J=7.5, 1.5
Aromatic (CH) 6.56-6.49 m
Amine (NH) 4.0 br.
Methoxy (OCH₃) 3.76 s
Methylene (B1212753) (NCH₂) 3.09 q, J=7.2
Methyl (CH₃) 1.21 t, J=7.2
¹³C C-N 146.8
C-O 138.5
Aromatic (CH) 121.3
Aromatic (CH) 116.3
Aromatic (CH) 109.8
Aromatic (CH) 109.3
Methoxy (OCH₃) 55.4
Methylene (NCH₂) 38.2

Note: The assignments are based on data reported for N-ethyl-3-methoxyaniline. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the intricate connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For a molecule like 2-ethyl-3-methoxyaniline, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon atoms to their attached protons. It would be used to definitively assign each protonated aromatic carbon and the carbons of the ethyl group by linking their signals to the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the C3 carbon and from the N-H proton to the C1 carbon and the methylene carbon of the N-ethyl group (in the N-ethyl isomer), confirming the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. It could reveal the spatial proximity between the protons of the ethyl group and the protons on the aromatic ring, helping to define the orientation of the substituent.

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of materials in their solid, crystalline, or polymeric forms. mdpi.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and polymorphism. rsc.org

For aniline derivatives, ssNMR can provide invaluable information. mdpi.com For instance, if this compound were synthesized in a crystalline or polymeric form, ssNMR could:

Identify Polymorphs : Different crystalline forms of the same compound will produce distinct ssNMR spectra due to differences in their crystal lattice environments.

Determine Molecular Conformation : ssNMR can reveal the conformation of the molecule in the solid state, such as the twist angle of the amino group relative to the benzene (B151609) ring. researchgate.net

Probe Intermolecular Interactions : By studying nuclei like ¹H, ¹³C, and ¹⁵N, ssNMR can shed light on hydrogen bonding and other intermolecular interactions that dictate the crystal packing. mdpi.comacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N and to obtain high-resolution spectra in solids. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum provides a wealth of information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency range, corresponding to specific vibrational motions like stretching and bending. tandfonline.com

For N-ethyl-3-methoxyaniline, the IR spectrum shows distinct absorption bands that confirm its structure. rsc.org The presence of an N-H bond is indicated by a characteristic stretching vibration, while various C-H stretches confirm the aromatic and aliphatic parts of the molecule. The C-O stretch of the methoxy group and C-N stretching vibrations are also identifiable. tandfonline.comresearchgate.net

Interactive Table 2: Characteristic IR Absorption Bands for N-ethyl-3-methoxyaniline rsc.org

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3419 N-H Stretch Secondary Amine
3064 Aromatic C-H Stretch Aromatic Ring
2965, 2935, 2871 Aliphatic C-H Stretch Ethyl Group
2834 C-H Stretch Methoxy Group
1600, 1511 C=C Stretch Aromatic Ring
1453 C-H Bend Alkyl Group

Vibrational spectra are highly sensitive to the molecule's conformation and its interactions with its environment. The precise frequency of a vibrational mode can shift due to factors like hydrogen bonding, solvent effects, and the molecule's three-dimensional arrangement. aip.org

In the case of this compound or its N-ethyl isomer, the N-H stretching frequency is a key indicator of intermolecular hydrogen bonding. In a condensed phase, this band is often broadened and shifted to a lower wavenumber compared to the gas phase, indicating the presence of N-H···N or N-H···O hydrogen bonds. tandfonline.com

Furthermore, subtle shifts in the vibrational modes of the aromatic ring and substituents can provide insight into the electronic interplay between the electron-donating amino and methoxy groups and the ethyl group. Comparing the experimental IR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) can aid in assigning complex vibrational modes and analyzing conformational isomers. researchgate.netresearchgate.net Differences between the spectra of various polymorphs can also be pronounced, allowing vibrational spectroscopy to be a powerful tool for studying crystalline forms. americanpharmaceuticalreview.com

Table of Mentioned Chemical Compounds

Compound Name
This compound
N-ethyl-3-methoxyaniline
3-methoxyaniline
Aniline

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

For aniline and its derivatives, the amino group can chemisorb onto the metallic surface of the SERS substrate, leading to significant signal amplification. scirp.org The presence of substituents on the aniline ring, such as the ethyl and methoxy groups in this compound, can influence the SERS signal in several ways. The electronic effects of these substituents can alter the charge distribution within the molecule, affecting the strength of the charge-transfer interactions with the substrate. scirp.org Furthermore, the steric hindrance introduced by the ortho-ethyl group might influence the orientation of the molecule on the SERS-active surface, which in turn affects the enhancement of different vibrational modes. researchgate.net

In practice, a SERS-based detection of this compound would likely involve its adsorption onto a SERS-active substrate, such as silver or gold nanoparticles in colloidal solution or immobilized on a solid support. scirp.orgacs.org Upon excitation with a laser, characteristic Raman peaks corresponding to the vibrational modes of the molecule would be significantly enhanced. For instance, one would expect to observe enhanced signals for the C-N stretching, NH₂ scissoring, and various aromatic ring deformation modes. scirp.org The sensitivity of SERS could potentially allow for the detection of this compound at very low concentrations, making it a valuable tool for trace analysis in various applications. mdpi.comacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the nominal molecular weight is 151 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 151. The fragmentation of this compound would likely proceed through several characteristic pathways common to substituted anilines. A primary fragmentation would involve the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 136. Another expected fragmentation is the loss of the methoxy group's methyl radical (•CH₃), also resulting in a fragment at m/z 136, or the loss of formaldehyde (B43269) (CH₂O) to yield a fragment at m/z 121. The cleavage of the C-N bond could also occur, leading to fragments corresponding to the aniline or substituted benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental composition. The molecular formula of this compound is C₉H₁₃NO.

Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), nitrogen (¹⁴N = 14.003074 u), and oxygen (¹⁶O = 15.994915 u), the theoretical exact mass of the neutral molecule and its protonated form can be calculated. This high-resolution data is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1. Predicted High-Resolution Mass Spectrometry Data for this compound
SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺˙C₉H₁₃NO151.09971
[M+H]⁺C₉H₁₄NO⁺152.10754

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique to further investigate the fragmentation pathways of a selected precursor ion, providing more detailed structural information. nih.govd-nb.info For this compound, the protonated molecule [M+H]⁺ at m/z 152 would be selected as the precursor ion in an MS/MS experiment.

Upon collisional activation, the precursor ion would fragment into several product ions. Based on the fragmentation patterns of similar aniline derivatives, the following transitions could be expected:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl-substituted aromatic compounds is the loss of a neutral ethylene molecule. This would result in a product ion at m/z 124.

Loss of formaldehyde (CH₂O): The methoxy group can facilitate the loss of formaldehyde, leading to a product ion at m/z 122.

Loss of ammonia (B1221849) (NH₃): The amino group can be eliminated as a neutral ammonia molecule, yielding a product ion at m/z 135.

By analyzing the product ion spectrum, the fragmentation pathways can be mapped out, providing a high degree of confidence in the structural assignment of the parent molecule.

Table 2. Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of [C₉H₁₄NO]⁺
Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Product Ion Structure
152.1C₂H₄124.1Protonated 3-methoxyaniline
152.1CH₂O122.1Protonated 2-ethylaniline (B167055)
152.1NH₃135.13-methoxy-ethylbenzene cation

X-ray Crystallography of Crystalline Forms and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Although a crystal structure for this compound has not been reported, we can predict its likely molecular geometry and supramolecular assembly based on the structures of related aniline derivatives. iucr.orgnih.govresearchgate.netiucr.org

Determination of Molecular Geometry, Bond Lengths, and Angles

The molecular geometry of this compound will be based on a benzene ring, which is expected to be largely planar. The bond lengths and angles within the aromatic ring will be close to those of benzene, with minor deviations due to the electronic effects of the substituents. The C-N bond of the amino group and the C-O bond of the methoxy group will lie in or close to the plane of the benzene ring to maximize resonance stabilization. The C-C bond of the ethyl group will also be in the plane, with the terminal methyl group likely adopting a staggered conformation relative to the ring.

Table 3. Predicted Bond Lengths and Angles for this compound Based on Analogous Structures
ParameterPredicted Value
C-C (aromatic)~1.39 Å
C-N (aniline)~1.40 Å
C-O (methoxy)~1.37 Å
C-C (ethyl)~1.51 Å
C-C-C (aromatic)~120°
C-C-N (aromatic)~120°
C-C-O (aromatic)~120°

Supramolecular Assembly and Crystal Packing Analysis

The crystal packing of this compound will be governed by a combination of intermolecular interactions, primarily hydrogen bonding and π-π stacking. nih.gov The amino group is a hydrogen bond donor, and the oxygen atom of the methoxy group and the nitrogen atom of the amino group can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks within the crystal lattice. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The study of ultraviolet-visible (UV-Vis) spectroscopy provides significant insights into the electronic structure and transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy elucidates the influence of substituent groups on the chromophoric properties of the aniline scaffold. The electronic spectrum of these compounds is primarily governed by the π → π* transitions associated with the benzene ring and the lone pair of electrons on the nitrogen atom of the amino group, which can participate in n → π* transitions.

The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a bonding π or non-bonding n orbital) to a higher energy anti-bonding molecular orbital (π*). The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring.

Electronic Absorption Properties and Chromophoric Behavior

The chromophoric system of this compound is based on the benzene ring substituted with an amino (-NH₂) group, an ethyl (-CH₂CH₃) group, and a methoxy (-OCH₃) group. The amino and methoxy groups are strong auxochromes, meaning they enhance the color-imparting properties of the chromophore. Their lone pairs of electrons can delocalize into the π-system of the benzene ring, which generally leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

For 3-methoxyaniline, the presence of the methoxy group, an electron-donating group, is expected to cause a red shift in these absorption bands. The NIST WebBook provides a digitized UV/Visible spectrum of 3-methoxyaniline in ethanol (B145695), which can serve as a reference. nist.gov The introduction of an ethyl group at the ortho position to the amino group in this compound is likely to cause further, albeit smaller, shifts in the absorption maxima. The ethyl group, being a weak electron-donating group through induction, may contribute to a slight bathochromic shift. Additionally, steric hindrance between the ethyl group and the amino group could potentially affect the planarity of the molecule, which in turn could influence the extent of conjugation and the resulting absorption spectrum.

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic spectra of organic molecules and can provide theoretical λmax values and oscillator strengths for the electronic transitions. semanticscholar.orgnih.govtsijournals.com Such studies on o-methoxyaniline derivatives have shown that the electronic transitions are influenced by the electron density on the aromatic ring. semanticscholar.org

Table 1: Representative UV Absorption Data for Aniline and Related Compounds

CompoundSolventλmax 1 (nm) (Transition)λmax 2 (nm) (Transition)Reference
AnilineEthanol~230 (π → π)~280 (π → π)General textbook data
3-MethoxyanilineEthanol~235 (π → π)~285 (π → π)Inferred from NIST data nist.gov
2-EthylanilineNot specifiedNot specifiedNot specified nih.gov

Solvatochromism Studies

Solvatochromism is the phenomenon where the position of a molecule's absorption or emission band changes with the polarity of the solvent. nih.govresearchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift. This is known as positive solvatochromism. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift is observed (negative solvatochromism).

Aniline and its derivatives often exhibit positive solvatochromism. ajrsp.com The ground state of aniline has a significant dipole moment, and upon excitation to the π* state, there is often an increase in the dipole moment due to charge transfer from the amino group to the aromatic ring. This increased polarity of the excited state leads to stronger interactions with polar solvents, resulting in a red shift of the absorption maximum.

For this compound, it is anticipated that the molecule would exhibit positive solvatochromism. The presence of both the amino and methoxy electron-donating groups would contribute to a charge-transfer character in the excited state, making it more polar than the ground state. Therefore, in moving from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol or water, a bathochromic shift in the λmax values would be expected.

Detailed solvatochromism studies would involve recording the UV-Vis spectra of this compound in a series of solvents with varying polarities. The resulting data could then be analyzed using solvent polarity scales, such as the Kamlet-Taft or Catalán parameters, to quantify the contributions of different solvent properties (e.g., polarizability, hydrogen bond acidity, and basicity) to the observed spectral shifts. ajrsp.commdpi.com While specific experimental data for this compound is not available, the general principles of solvatochromism in substituted anilines provide a strong basis for predicting its behavior.

Table 2: Expected Solvatochromic Shift for this compound

SolventPolarityExpected Shift in λmax
HexaneNon-polarShorter wavelength (hypsochromic)
DichloromethaneModerately polarIntermediate wavelength
EthanolPolar, proticLonger wavelength (bathochromic)
WaterHighly polar, proticLongest wavelength (bathochromic)

Note: This table represents a qualitative prediction based on the expected positive solvatochromism of substituted anilines.

Theoretical and Computational Chemistry Studies of 2 Ethyl 3 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These calculations solve the Schrödinger equation for a molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is employed to find the most stable three-dimensional arrangement of atoms, known as the ground state geometry. The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic positions until the configuration with the lowest possible energy is found.

For a molecule like 2-ethyl-3-methoxyaniline, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. malariaworld.orgnih.gov The resulting optimized structure provides a reliable model of the molecule's shape and is the foundation for calculating other properties, including its electronic characteristics.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates high polarizability.

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |

This table outlines the common reactivity descriptors that are calculated from the energies of the frontier molecular orbitals.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electrons. The MEP map displays the electrostatic potential on the surface of the molecule, providing a guide to its reactive behavior. colab.ws Different colors represent different potential values:

Red and Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. For this compound, these would be concentrated around the nitrogen of the aniline (B41778) group and the oxygen of the methoxy (B1213986) group.

Blue and Green: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. In aromatic systems, the hydrogen atoms attached to the ring often show a positive potential.

The MEP map provides a clear, intuitive picture of the charge distribution and is invaluable for predicting how a molecule will interact with other reagents. researchgate.netcornell.edu

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is essential for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. acs.orgresearchgate.net

In this method, the optimized geometry of this compound, obtained from DFT calculations, is used to compute the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). researchgate.net A strong correlation between the calculated and experimental chemical shifts provides confidence in the structural assignment.

Table 2: Illustrative Format for Calculated NMR Chemical Shifts of this compound

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹³C NMR
C1 Value Value
C2 Value Value
C3 Value Value
C4 Value Value
C5 Value Value
C6 Value Value
C-ethyl (CH₂) Value Value
C-ethyl (CH₃) Value Value
C-methoxy (CH₃) Value Value
¹H NMR
H-aniline (NH₂) Value Value
H-ring Value Value
H-ethyl (CH₂) Value Value
H-ethyl (CH₃) Value Value

This table demonstrates how theoretical and experimental NMR data for the compound would be organized for comparison. Actual values depend on specific computational and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. nih.gov Each calculated frequency can be animated to visualize the specific atomic motions, aiding in the assignment of experimental spectral bands. researchgate.net

Theoretical frequency calculations are typically performed on the optimized geometry of the molecule. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data. nih.govnih.gov A detailed comparison between the calculated and observed vibrational bands helps in the comprehensive assignment of the molecule's vibrational spectrum. researchgate.net

Table 3: List of Compounds

Compound Name
This compound

Prediction of UV-Vis Absorption Maxima (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can estimate the maximum absorption wavelengths (λmax) that are observed in UV-Vis spectroscopy. mdpi.comyoutube.com The accuracy of these predictions depends on the choice of the functional and basis set used in the calculation. mdpi.com

For aniline and its derivatives, TD-DFT calculations have been shown to reproduce experimental UV-Vis spectra with reasonable accuracy. researchgate.net For instance, a theoretical study on aniline using the B3LYP functional and a 6-311++G(2d,2p) basis set predicted absorption maxima at 227.14 nm and 247.84 nm, which correspond to π-π* and n-π* transitions, respectively. researchgate.net These values are in good agreement with the experimental values of 220 nm and 242 nm. researchgate.net Similar calculations could be applied to this compound to predict its UV-Vis spectrum, providing insights into how the ethyl and methoxy substituents influence its electronic transitions.

Comparison of Theoretical and Experimental UV-Vis Absorption Maxima for Aniline
TransitionTheoretical λmax (nm) researchgate.netExperimental λmax (nm) researchgate.net
π-π227.14220
n-π247.84242

Reaction Mechanism Studies Using Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify intermediates, transition states, and products, and to determine the most favorable reaction pathways. mdpi.com For aniline and its derivatives, computational studies have investigated various reactions, including radical additions and oxidations. mdpi.comnih.gov

A key aspect of studying reaction mechanisms is the identification of transition states (TS) and the calculation of their corresponding activation barriers (activation energies). beilstein-journals.org The transition state represents the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction. beilstein-journals.org Computational methods like DFT can be used to locate transition state geometries and calculate their energies. beilstein-journals.org

For example, a computational study of the reaction between the methyl radical and aniline identified the transition states for both hydrogen abstraction from the amino group and addition to the aromatic ring. nih.gov The activation barriers for these competing pathways were calculated, providing insight into the reaction's selectivity. nih.gov Similar computational approaches could be used to study reactions involving this compound, such as electrophilic aromatic substitution or oxidation, to predict the regioselectivity and reaction rates. The calculated activation energy for the Bamberger rearrangement of N-phenylhydroxylamine, a related compound, was found to be in close agreement with the experimental value. beilstein-journals.org

Calculated Activation Parameters for the Oxidative Coupling of Aniline with Promethazine researchgate.net
ParameterValue
Enthalpy of Activation (ΔH)+6.826 kJ/mol
Entropy of Activation (ΔS)-0.2447 kJ/mol·K
Gibbs Free Energy of Activation (ΔG*)+79.7797 kJ/mol

The solvent can have a significant impact on the energetics and mechanism of a reaction. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into quantum chemical calculations. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of solvation energies and their effect on the energies of reactants, intermediates, and transition states. researchgate.net

Studies on the reactions of substituted anilines have shown that the reaction rates and mechanisms can vary significantly with the solvent. researchgate.net For instance, the electrochemical oxidation of substituted anilines has been studied in different solvent mixtures, and the results were analyzed using linear free energy relationships to understand the role of the solvent. researchgate.net For this compound, computational studies incorporating solvent effects would be crucial for accurately predicting its reactivity in different environments.

Molecular Dynamics Simulations (if applicable for conformational studies or intermolecular interactions)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and transport properties of molecules. nih.govnih.gov

For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape and identify the most stable conformers. This is important as the conformation of a molecule can significantly influence its reactivity and physical properties. MD simulations can also be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. unipa.itmdpi.com This can provide insights into its solubility, binding affinity, and potential biological activity. unipa.it

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.netutq.edu.iq By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules. mdpi.comresearchgate.net

For analogues of this compound, QSPR models have been developed to predict various properties. For example, a QSPR study on a series of aniline derivatives established a correlation between their molecular descriptors (such as volume, total energy, and surface area) and their viscosity. researchgate.netutq.edu.iq The resulting model was able to predict the viscosity of the aniline derivatives with good accuracy. researchgate.net Another QSAR study on substituted anilines correlated their toxicity with descriptors related to their electronic properties and hydrogen bonding capacity. nih.gov Such QSPR models can be valuable tools for designing new aniline derivatives with desired properties.

The general form of a QSPR model is:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where the descriptors are numerical representations of the molecular structure.

Applications of 2 Ethyl 3 Methoxyaniline As a Chemical Intermediate and in Materials Science

Precursor in the Synthesis of Specialty Organic Chemicals

As a chemical intermediate, 2-ethyl-3-methoxyaniline serves as a foundational molecule for constructing more complex structures. The amino group provides a reactive site for a wide range of chemical transformations, enabling its incorporation into diverse molecular frameworks.

Intermediate for Dyes and Pigments (chemical synthesis aspect)

Substituted anilines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of commercial colorants. The synthesis involves a two-step process: diazotization followed by an azo coupling reaction. unb.canih.gov

In the first step, this compound would be treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5°C). This reaction converts the primary amino group into a highly reactive diazonium salt. The presence of the methoxy (B1213986) and ethyl groups on the aromatic ring influences the stability and reactivity of this diazonium intermediate.

Diazotization of this compound

Reactant Conditions Product
This compound Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 2-ethyl-3-methoxybenzenediazonium chloride

Building Block for Agrochemicals (chemical synthesis aspect)

Aniline (B41778) derivatives are crucial intermediates in the production of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. For instance, substituted anilines like 2-ethylaniline (B167055) are key precursors for synthesizing important herbicides. google.com A patent for the preparation of (S)-metolachlor, a widely used herbicide, describes a process starting from a closely related isomer, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. google.com

The chemical utility of this compound in this context lies in its ability to serve as a scaffold. The amino group can be readily alkylated, acylated, or otherwise modified to build the complex side chains characteristic of modern agrochemicals. The specific substitution pattern of the aniline ring is often critical for the biological activity of the final product, as it influences how the molecule interacts with its biological target in the pest or weed. The combination of the 2-ethyl and 3-methoxy groups could be leveraged to synthesize novel active ingredients with specific efficacy and selectivity profiles.

Synthesis of Aromatic Heterocycles (e.g., indoles)

Aromatic heterocycles are core structures in many pharmaceuticals and specialty chemicals. Substituted anilines are key starting materials for constructing fused heterocyclic systems like indoles and quinolines.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and versatile method for preparing indoles. wikipedia.orgmdpi.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. rsc.orgyoutube.com this compound can be converted into the corresponding 2-ethyl-3-methoxyphenylhydrazine. Subsequent reaction of this hydrazine (B178648) derivative with a suitable ketone or aldehyde under acidic conditions would lead to the formation of a substituted indole. The position of the substituents on the final indole ring is dictated by the structure of both the hydrazine and the carbonyl compound. rsc.org

Potential Fischer Indole Synthesis Pathway

Starting Material Reagent 1 Intermediate Reagent 2 Final Product
This compound NaNO₂, HCl; then SnCl₂ 2-ethyl-3-methoxyphenylhydrazine Ketone (e.g., acetone) Substituted Indole

Quinoline (B57606) Synthesis: Quinolines can be synthesized through several methods starting from anilines, such as the Skraup, Doebner-von Miller, or Combes syntheses. jptcp.com For example, the Skraup-Doebner-Von Miller synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. jptcp.com Reacting this compound under these conditions would produce a substituted quinoline, where the ethyl and methoxy groups would be located on the benzene (B151609) portion of the bicyclic system. The specific reaction conditions and reagents determine the final substitution pattern on the pyridine (B92270) part of the quinoline ring. nih.govnih.gov

Monomer and Co-monomer in Polymer Chemistry

The field of conducting polymers has garnered significant interest for applications in electronics, sensors, and energy storage. Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. mdpi.comacs.org

Synthesis of Substituted Polyanilines and Copolymers

The properties of polyaniline can be finely tuned by using aniline derivatives as monomers. The polymerization of this compound, either as a homopolymer or as a copolymer with aniline or other substituted anilines, offers a route to new functional materials. The synthesis is typically achieved through oxidative polymerization, using an oxidizing agent such as ammonium (B1175870) persulfate (APS) in an acidic medium. nih.govmdpi.com

The presence of substituents on the aniline ring directly impacts the polymerization process and the final polymer's properties.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent generally increases the reactivity of the monomer. Polymers derived from methoxyaniline (anisidine) often exhibit enhanced solubility in organic solvents compared to unsubstituted polyaniline. nih.govresearchgate.net

Ethyl Group (-CH₂CH₃): The alkyl ethyl group also enhances solubility and processability due to steric effects that reduce inter-chain interactions. However, significant steric hindrance can sometimes lower the electrical conductivity and yield of the resulting polymer.

Copolymerization of this compound with aniline is a strategic approach to combine the desirable properties of both monomers. scribd.comacs.org By adjusting the molar ratio of the comonomers in the feed, it is possible to create a series of copolymers with tailored solubility, conductivity, and processability.

Expected Properties of Polymers from this compound

Polymer Type Monomer(s) Expected Properties
Homopolymer This compound Improved solubility in organic solvents, potentially lower conductivity than PANI due to steric hindrance.

Development of Conductive Polymers and Nanocomposites

The electrical conductivity of polyaniline and its derivatives is achieved through doping, typically with protons in an acidic medium, which generates charge carriers along the polymer backbone. The conductivity of polymers made from substituted anilines can vary significantly. While electron-donating groups can facilitate oxidation, the steric bulk of substituents like the ethyl group may disrupt the planarity of the polymer chain, hindering the delocalization of electrons and thus reducing conductivity. Studies on poly(2,5-substituted aniline)s have shown conductivities in the range of 10⁻³ S/cm. nih.gov

To enhance the properties of these polymers, they are often incorporated into nanocomposites. mdpi.com Conductive polymer nanocomposites are materials where the polymer is blended with nanoscale fillers such as metal oxides (e.g., Fe₂O₃), carbon nanotubes, or graphene. mdpi.comijpbs.comresearchgate.net The filler can impart improved mechanical strength, thermal stability, and novel electronic or magnetic properties.

For a polymer derived from this compound, nanocomposites could be prepared by dispersing nanofillers into the monomer solution before initiating in-situ chemical oxidative polymerization. ijpbs.com This method ensures an intimate mixing of the polymer and the nanofiller. The resulting nanocomposite could exhibit semiconducting behavior, with conductivity values potentially in the range of 10⁻⁴ S/cm, similar to related copolymer systems. ijpbs.com Such materials are promising for applications in sensors, antistatic coatings, and electromagnetic interference (EMI) shielding. acs.org

Applications in Electrochromic Devices and Sensors (as a material component)

Aniline derivatives are precursor monomers for polyaniline (PANI), a well-known conducting polymer with significant electrochromic properties. Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. This property is utilized in applications such as smart windows, displays, and sensors.

The polymerization of aniline derivatives leads to polymers with distinct electrochromic behaviors. For instance, polyaniline itself exhibits a multi-color transition, appearing transparent yellow in its reduced state (leucoemeraldine), green in its partially oxidized state (emeraldine), and dark blue or black in its fully oxidized state (pernigraniline). scirp.org The substituents on the aniline ring play a crucial role in modifying these properties. For example, the presence of alkoxy groups, such as the methoxy group in this compound, can influence the polymer's solubility, color contrast, and switching speed.

Research on poly(2,5-dimethoxyaniline) has demonstrated that it exhibits reversible color changes from yellow to blue, making it a candidate for electrochromic devices. researchgate.net The response time for these color changes can be as fast as a few seconds. researchgate.net The nature of the electrolyte and the morphology of the polymer film have been shown to significantly impact the electrochromic performance. researchgate.net

In the realm of chemical sensors, polyaniline and its derivatives are attractive materials due to their high sensitivity and operation at room temperature. nih.gov Their electrical conductivity changes upon exposure to various analytes, forming the basis of the sensing mechanism. For instance, polyaniline-based sensors have demonstrated high sensitivity to gases like ammonia (B1221849) and to changes in humidity. nih.gov The functional groups on the aniline monomer can be tailored to enhance selectivity towards specific analytes. For example, aniline-functionalized polymers have been developed for the detection of volatile organic compounds (VOCs). rsc.org Aniline-based sensors have also been designed for the colorimetric detection of metal ions such as Fe³⁺, Cu²⁺, and Ag⁺. nih.gov

Table 1: Electrochromic Properties of Polyaniline and a Derivative

Property Polyaniline (PANI)
Color States Transparent Yellow (reduced), Green (partially oxidized), Blue/Black (oxidized)
Coloration Efficiency 8.85 cm²/C
Response Time (Coloration) ~15 s
Energy Bandgap ~2.75 eV

Data compiled from studies on polyaniline films electropolymerized in H₂SO₄ solution. scirp.org

Role in Advanced Materials Research

The unique electronic and chemical properties of aniline derivatives make them valuable components in the research and development of advanced materials for electronic and surface applications.

Electronic Materials and Optoelectronic Applications (e.g., OLEDs, solar cells)

In the field of organic electronics, aniline derivatives are extensively investigated for their charge-transporting properties. They are particularly prominent as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.govresearchgate.net An effective HTM must possess suitable energy levels to facilitate the efficient injection and transport of holes from the anode or the light-absorbing layer to the electrode.

Similarly, in perovskite solar cells, the HTL plays a vital role in extracting and transporting the photogenerated holes from the perovskite layer, minimizing charge recombination and thereby improving the power conversion efficiency of the cell. While the most commonly used HTM is spiro-OMeTAD, research is actively exploring aniline-based polymers as cost-effective and stable alternatives.

Surface Chemistry and Coating Applications

The reactivity of the amine group in aniline derivatives allows for their use in surface modification and the formulation of functional coatings. These applications leverage the ability of aniline compounds to polymerize or graft onto various substrates, altering their surface properties.

Polyaniline and its derivatives are known for their anti-corrosion properties when applied as coatings on metals like copper and carbon steel. researchgate.netmdpi.com The protective mechanism is believed to involve the formation of a passive layer that prevents the underlying metal from coming into contact with corrosive agents. The inclusion of substituents on the aniline ring can enhance the coating's thickness and barrier properties. researchgate.net Aniline trimers have been incorporated into waterborne polyurethane coatings to improve their anticorrosion performance. mdpi.com

Furthermore, aniline derivatives can be used to functionalize surfaces to impart specific properties. For example, they can be used to modify the surface of nanoparticles or to create thin films with specific functionalities. This approach is being explored for applications ranging from creating biocompatible surfaces to developing novel sensor platforms.

Analytical Reagent and Probe Development (non-biomedical application)

In the field of analytical chemistry, aniline and its derivatives can serve as reagents for the detection and quantification of various chemical species, primarily in non-biomedical contexts.

Use as a Derivatization Agent in Chemical Analysis

Primary and secondary amines, including aniline derivatives, can be challenging to analyze directly using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to their polarity and potential for adsorption onto the chromatographic column. Derivatization is a common strategy to overcome these issues. This involves reacting the amine with a suitable reagent to form a less polar and more volatile derivative that is more amenable to chromatographic separation and detection.

While this compound itself is more likely to be the analyte rather than the derivatizing agent, the principles of amine derivatization are relevant to its analysis. Common derivatization reagents for amines include acylating agents, silylating agents, and reagents that form Schiff bases or carbamates. The choice of derivatization reagent depends on the analytical technique being used and the specific properties of the analyte.

Development of Chemical Sensors

As precursors to conductive polymers, aniline derivatives are instrumental in the development of chemical sensors. As mentioned in section 6.2.3, the electrical properties of polyaniline-based materials are sensitive to their chemical environment. This sensitivity can be harnessed to create sensors for a wide range of analytes.

Research has shown that polymers synthesized from substituted anilines can exhibit high sensitivity to moisture and various gases. nih.gov The specific substituents on the aniline ring can be rationally designed to tune the sensor's selectivity and sensitivity towards a particular target molecule. For example, aniline-functionalized semiconducting polymers have been synthesized and investigated for their potential in detecting volatile organic compounds. rsc.org Aniline trimers have also been developed into multifunctional colorimetric sensors for the detection of metal ions. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Polyaniline (PANI)
poly(2,5-dimethoxyaniline)
spiro-OMeTAD
triphenylamine
carbazole
Fe³⁺
Cu²⁺
Ag⁺
ammonia

Future Research Directions for 2 Ethyl 3 Methoxyaniline

Exploration of Novel and Efficient Synthetic Routes

Key research objectives could include:

Late-Stage C-H Functionalization: Developing methods for the direct and regioselective introduction of the ethyl group onto a 3-methoxyaniline precursor. This would represent a significant step-economic improvement over multi-step sequences.

Catalytic Amination: Investigating advanced palladium or copper-catalyzed amination reactions to construct the aniline (B41778) core from appropriately substituted haloarenes. core.ac.uk This could provide a modular and flexible approach to the synthesis of a variety of derivatives.

Flow Chemistry Processes: Adapting or developing a synthetic route amenable to continuous flow processing. This could enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch methods.

Biocatalytic Synthesis: Exploring enzymatic pathways for the synthesis of 2-ethyl-3-methoxyaniline or its key intermediates. Biocatalysis could offer unparalleled selectivity and a significantly improved environmental profile.

A comparison of potential synthetic approaches is summarized in the table below.

Synthetic Strategy Potential Advantages Key Research Challenges
Late-Stage C-H Ethylation High atom economy, reduced step count.Achieving high regioselectivity, identifying suitable catalyst systems.
Cross-Coupling Routes High modularity and substrate scope.Cost of catalysts, optimization of reaction conditions.
Continuous Flow Synthesis Enhanced safety, scalability, and consistency.Reactor design, process parameter optimization.
Biocatalysis High selectivity, mild conditions, sustainability.Enzyme discovery and engineering, substrate compatibility.

Investigation of Undiscovered Reactivity Profiles and Selectivity Control

The interplay of the activating methoxy (B1213986) and amino groups, along with the steric hindrance from the ortho-ethyl group, suggests a rich and nuanced reactivity profile for this compound that remains largely unexplored. Future work should systematically probe its behavior in a range of modern organic transformations.

Promising areas of investigation include:

Regioselective C-H Borylation and Silylation: While Ir-catalyzed ortho-C–H borylation is known for anilines, the substitution pattern of this compound presents a unique challenge in selectivity. acs.org Research into directing group strategies or catalyst control could enable selective functionalization at the C4, C5, or C6 positions, creating valuable building blocks.

Electropolymerization and Oxidative Coupling: The reactivity of the o-methoxy group in aniline rings is known to influence the properties of resulting polymers. researchgate.net A detailed study of the electrochemical and chemical oxidative polymerization of this compound could lead to new conducting polymers with tailored properties. Controlling the coupling regiochemistry would be critical for defining the polymer's electronic and morphological characteristics.

Nucleophilic Addition Reactions: The compound could serve as a nucleophile in various reactions. Investigating its performance in redox-neutral aziridination of conjugated hydroxamates or other advanced transformations could yield novel heterocyclic structures. acs.org

Photoredox and Electrochemical Reactions: Exploring the reactivity of this compound under photoredox or electrochemical conditions could unlock novel reaction pathways not accessible through traditional thermal methods, leading to unique molecular architectures.

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

Substituted anilines are foundational components in a wide array of functional materials, including conducting polymers, corrosion inhibitors, and materials for electronic devices. researchgate.netresearchgate.net The specific substitution pattern of this compound could be leveraged to create new materials with enhanced or novel properties.

Future research in this area could focus on:

Conducting Polymers and Copolymers: Synthesizing homopolymers of this compound and copolymers with other monomers (e.g., aniline, pyrrole). The ethyl and methoxy groups would likely improve the solubility and processability of the resulting polymers while tuning their electronic band gap and conductivity. These materials could find use in sensors, antistatic coatings, or supercapacitors. iapchem.org

Organic Electronics: Using this compound as a precursor for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as a component in organic photovoltaics (OPVs). Its electron-rich nature is a desirable characteristic for such applications.

Nanocomposites: Creating nanocomposites by incorporating inorganic nanoparticles (e.g., Fe₂O₃, TiO₂) into a poly(this compound) matrix. researchgate.netmdpi.com Such materials could combine the processability of the polymer with the magnetic, catalytic, or optical properties of the nanoparticles, leading to multifunctional systems.

Chemoresistive Sensors: Fabricating sensors based on thin films of poly(this compound) for the detection of volatile organic compounds (VOCs). The specific functional groups on the polymer backbone could provide selective interactions with different analytes.

Material Class Target Application Role of this compound Moiety
Conducting Polymers Antistatic Coatings, SupercapacitorsEnhances solubility, tunes electronic properties.
Organic Semiconductors OLEDs, OPVsServes as a hole-transporting building block.
Polymer Nanocomposites Magnetic Shielding, PhotocatalysisProvides a processable matrix for functional nanoparticles.
Chemoresistive Films Environmental Gas SensingActs as the active sensing layer with specific analyte interactions.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry and Materials Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. mdpi.comrsc.org These powerful computational tools can be applied to accelerate the research and development cycle for this compound and its derivatives.

Strategic applications of AI/ML include:

Synthesis Prediction: Employing ML models to predict the optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of this compound, minimizing empirical trial-and-error. chinesechemsoc.org Deep learning frameworks could also be used to propose entirely novel and non-intuitive synthetic routes. nih.gov

Reactivity Prediction: Using quantum chemical descriptors and ML algorithms to predict the regioselectivity of electrophilic substitution or C-H functionalization reactions on the this compound ring, guiding experimental efforts toward the desired isomers. chinesechemsoc.org

Materials Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the electronic, optical, and physical properties of polymers and materials derived from this compound. This would enable the in silico screening of vast numbers of virtual candidate materials before committing to laboratory synthesis.

Automated Synthesis: Integrating predictive models with automated laboratory hardware to create a closed-loop system for the discovery and optimization of both synthetic reactions and functional materials based on the target compound. mdpi.com

Multidisciplinary Research Collaborations for Expanded Applications (non-biomedical)

Maximizing the impact of research into this compound requires collaboration across diverse scientific and engineering disciplines. bohrium.com By combining expertise, research teams can tackle complex challenges and translate fundamental chemical discoveries into practical technologies.

Potential collaborative efforts could involve:

Chemists and Materials Scientists: Jointly developing and characterizing novel polymers and nanocomposites. Chemists would focus on synthesis and molecular design, while materials scientists would perform detailed characterization of physical, thermal, and electronic properties. researchgate.net

Organic Chemists and Electrical Engineers: Collaborating on the design, synthesis, and fabrication of organic electronic devices. Engineers could provide target specifications for materials to be used in next-generation sensors, transistors, or displays, which chemists would then aim to synthesize.

Synthetic Chemists and Physicists: Working together to understand the fundamental photophysical properties of new materials derived from this compound for applications in photonics or non-linear optics.

Computational and Experimental Chemists: A tight collaboration to use predictive models to guide experimental work, creating a rapid and efficient feedback loop for discovery and optimization, as outlined in the previous section. eie.gr Such an integrated approach is crucial for tackling complex problems in materials science. researchgate.net

By pursuing these future research directions, the scientific community can systematically unlock the potential of this compound, transforming it from a mere chemical entity into a valuable platform for innovation in synthesis and materials science.

Q & A

Q. What are the optimal synthetic routes for 2-ethyl-3-methoxyaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, a two-step process starting from 3-methoxy-2-nitroethylbenzene can yield the target compound via catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group . Key factors affecting yield include solvent polarity (e.g., ethanol vs. THF), reaction temperature (60–80°C optimal for nitro reduction), and catalyst loading (5–10% Pd/C). Contradictions in reported yields (50–85%) may arise from impurities in starting materials or incomplete reduction .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : The aromatic region in ¹H NMR (CDCl₃) shows distinct signals for methoxy (-OCH₃) at δ 3.8–3.9 ppm and ethyl group protons (CH₂CH₃) at δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet).
  • FT-IR : Stretching vibrations for NH₂ (3360–3400 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹) confirm functional groups.
  • GC-MS : Molecular ion peak at m/z 151 (C₉H₁₃NO) with fragmentation patterns (e.g., loss of –CH₂CH₃ at m/z 122) aids structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of vapors (volatility: ~0.1 mmHg at 25°C).
  • Store waste in labeled, airtight containers for professional disposal due to potential environmental toxicity (e.g., aquatic LC₅₀ < 10 mg/L in Daphnia magna) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density to identify reactive sites. The methoxy group activates the aromatic ring at the para position (Hammett σ⁺ ≈ -0.78), while the ethyl group exerts steric hindrance, directing substitution to the 5-position. Compare with experimental data (e.g., nitration yields 5-nitro derivatives in 70% vs. theoretical 65%) to validate models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ ranging from 5–50 µM) may stem from:
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).
  • Structural analogs : Compare derivatives (e.g., halogen substitution at the 4-position enhances potency by 30% ).
  • Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance (α = 0.05) .

Q. How do solvent effects influence the stability of this compound under oxidative conditions?

  • Methodological Answer : Stability studies in polar aprotic solvents (DMF, DMSO) show faster oxidation to quinones (t₁/₂ = 2–4 hours) compared to nonpolar solvents (toluene, t₁/₂ = 8–12 hours). Use UV-Vis spectroscopy (λmax = 450 nm for quinone formation) to track degradation. Add antioxidants (0.1% BHT) to extend shelf life in DMSO stocks .

Q. What ethical considerations apply when publishing conflicting data on this compound’s environmental toxicity?

  • Methodological Answer :
  • Transparency : Disclose all experimental conditions (e.g., pH, temperature) to enable reproducibility.
  • Conflict resolution : Use systematic reviews to reconcile discrepancies (e.g., PRISMA guidelines for meta-analysis ).
  • Data sharing : Deposit raw data in repositories like Zenodo to facilitate independent verification .

Key Research Gaps

  • Mechanistic Studies : Limited data on reaction intermediates during oxidation/reduction.
  • Ecotoxicity : Need for long-term ecotoxicological assays (e.g., algal growth inhibition).
  • Computational Validation : Few studies correlate DFT predictions with experimental kinetics.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.